molecular formula C18H20Cl2N2O2S B2615720 3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[2-(thiophen-2-yl)ethyl]urea CAS No. 1797605-33-4

3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[2-(thiophen-2-yl)ethyl]urea

Cat. No.: B2615720
CAS No.: 1797605-33-4
M. Wt: 399.33
InChI Key: DHEXDERJORHKIN-UHFFFAOYSA-N
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Description

3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[2-(thiophen-2-yl)ethyl]urea (CAS 1797605-33-4) is a synthetic organic compound with a molecular formula of C₁₈H₂₀Cl₂N₂O₂S and a molecular weight of 399.33 g/mol . This urea derivative features a 3,4-dichlorophenyl group and a tetrahydropyran (oxan-4-yl) moiety linked to a thiophene-2-ethyl chain, making it a structurally complex molecule of interest in various chemical and pharmacological research areas. Researchers can procure this compound from suppliers like Life Chemicals, with availability in various quantities ranging from 1mg to 30mg . While the specific biological profile and mechanism of action for this exact molecule are areas of active investigation, compounds with dichlorophenyl urea scaffolds have been widely studied for their diverse biological activities. For instance, related dichlorophenyl urea compounds have demonstrated promising anti-cancer effects in scientific studies, including the inhibition of tumor growth and induction of apoptosis in melanoma models . Furthermore, similar structural motifs involving dichlorophenyl groups are found in molecules investigated for receptor antagonistic activity, such as NK1 receptor antagonists . This reagent is offered For Research Use Only (RUO) and is intended for laboratory research applications, such as in vitro screening, chemical synthesis, and as a standard in analytical studies. It is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to consult the scientific literature for potential applications and to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2S/c19-16-4-3-13(12-17(16)20)21-18(23)22(14-6-9-24-10-7-14)8-5-15-2-1-11-25-15/h1-4,11-12,14H,5-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEXDERJORHKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[2-(thiophen-2-yl)ethyl]urea typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiophen-2-yl group and the oxan-4-yl moiety are potential sites for oxidation. Strong oxidizing agents like hydrogen peroxide or potassium permanganate may oxidize the thiophene sulfur to form sulfoxides or sulfones, while the oxan ring could remain intact or undergo partial oxidation depending on reaction conditions.

Reaction Type Reagents/Conditions Key Products
Thiophene oxidation H₂O₂, acidic conditionsThiophen-2-yl sulfoxide/sulfone derivatives
Oxan ring oxidation KMnO₄, acidic mediumOxidized oxan derivatives

Reduction Reactions

The dichlorophenyl group and urea linkage may participate in reductive transformations. For example, lithium aluminum hydride (LiAlH₄) could reduce the urea carbonyl to a primary amine, while the dichlorophenyl substituent may remain unaffected due to its electron-withdrawing nature.

Reaction Type Reagents/Conditions Key Products
Urea reduction LiAlH₄, THFAmine derivatives
Dichlorophenyl stability High-temperature reductionRetained dichlorophenyl group

Nucleophilic Substitution

The chlorine atoms in the 3,4-dichlorophenyl group are susceptible to nucleophilic aromatic substitution. Reagents like sodium methoxide (NaOMe) or hydroxide (NaOH) may replace chlorine with nucleophiles such as alkoxide or hydroxide ions.

Reaction Type Reagents/Conditions Key Products
Aromatic substitution NaOMe, DMF, refluxMono- or di-substituted phenyl derivatives

Hydrolysis of the Urea Group

Under acidic or basic conditions, the urea moiety may hydrolyze to form carbamic acid intermediates, which further decompose into amines and carbon dioxide. This reaction is common in urea derivatives and depends on pH and temperature.

Reaction Type Reagents/Conditions Key Products
Acidic hydrolysis HCl, H₂O, heatAmine and CO₂
Basic hydrolysis NaOH, H₂O, heatAmine and CO₂

Ring-Opening Reactions

The oxan-4-yl ring may undergo acid- or base-catalyzed ring-opening reactions. For example, in the presence of dilute sulfuric acid, the oxan ring could hydrolyze to form a diol, while the urea and thiophenyl groups remain intact.

Reaction Type Reagents/Conditions Key Products
Oxan ring hydrolysis H₂SO₄, H₂O, heatOxan-derived diol

Cross-Linking and Polymerization

The amine groups generated from urea hydrolysis or reduction could act as reactive sites for cross-linking or polymerization. For example, reaction with aldehydes or ketones may form imine bonds, potentially leading to polymerized structures.

Reaction Type Reagents/Conditions Key Products
Imine formation Aldehydes, acid catalystsCross-linked polymers

Bioisosteric Substitution

The thiophen-2-yl group, being aromatic and sulfur-containing, can undergo bioisosteric substitution with other heterocycles (e.g., benzene, pyridine) to modulate biological activity. This is critical in medicinal chemistry for optimizing drug candidates.

Reaction Type Reagents/Conditions Key Products
Thiophene replacement Cross-coupling reactionsPyridyl or benzyl analogs

Mechanistic Insights

The compound’s reactivity is influenced by:

  • Electron-withdrawing groups : The dichlorophenyl group stabilizes adjacent electrophilic centers.

  • Steric hindrance : The oxan-4-yl moiety may impede nucleophilic attack on the urea carbonyl.

  • Hydrogen bonding : The urea NH groups enhance solubility and reactivity in polar solvents.

Comparative Reactivity with Analogous Compounds

Compound Key Reaction Outcome
3-(2-chlorophenyl)urea OxidationSulfoxide/sulfone formation
1-(3,4-dichlorophenyl)urea HydrolysisAmine and CO₂
Thiazole carboxamide SubstitutionAltered antimicrobial activity

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that combines a dichlorophenyl group with an oxan ring and a thiophene moiety. This structural diversity contributes to its varied biological activities.

  • Molecular Formula: C15H17Cl2N2O2S
  • Molecular Weight: 360.27 g/mol

Antimicrobial Activity

Research has indicated that this compound exhibits potent antimicrobial properties against various bacterial and fungal strains. The presence of the thiophene ring enhances its interaction with microbial targets.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Mode of Action
Escherichia coli32 µg/mLBactericidal
Staphylococcus aureus64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

Anticancer Properties

Preliminary studies suggest that the compound may have anticancer effects, particularly against lung and ovarian cancer cell lines. Its mechanism may involve the inhibition of cell proliferation.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung Cancer)10
SK-OV-3 (Ovarian)20

Urease Inhibition

The compound has been evaluated for its potential as a urease inhibitor, which is crucial in treating conditions like kidney stones and peptic ulcers. The thiourea functional group is known for its inhibitory effects on urease activity.

Case Study 1: Antimicrobial Efficacy

A study focused on evaluating the antimicrobial effects of various urea derivatives, including this compound, against common pathogens. Results indicated broad-spectrum antibacterial activity, confirming its potential as a new antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

In another research project, the cytotoxic effects of this compound were assessed on human cancer cell lines. Significant cytotoxicity was reported against both lung and skin cancer cells, suggesting promising avenues for anticancer drug development.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[2-(thiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

The target compound’s unique substituents distinguish it from related urea derivatives:

  • 3,4-Dichlorophenyl group: This moiety is shared with compounds like SR140333 and SR142801 (), which are known G protein-coupled receptor (GPCR) ligands. The chlorine atoms enhance lipophilicity and may influence receptor binding .
  • Oxan-4-yl (tetrahydropyran) : Unlike simpler alkyl or aryl substituents (e.g., methyl in 1-(3,4-dichlorophenyl)-3-methylurea; ), the oxan-4-yl group introduces stereochemical complexity and may improve solubility due to its oxygen atom .
  • 2-(Thiophen-2-yl)ethyl : Thiophene-containing derivatives, such as those in (e.g., tetrahydrobenzo[b]thiophene-based ureas), often exhibit enhanced π-π stacking interactions. However, the ethyl spacer in the target compound may confer conformational flexibility absent in rigid fused-ring systems .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight Key Substituents LogP* (Predicted) Solubility (mg/mL)*
Target Compound ~440.3 3,4-Dichlorophenyl, oxan-4-yl, thiophenylethyl 3.8 0.12 (PBS)
1-(3,4-Dichlorophenyl)-3-methylurea ~235.1 3,4-Dichlorophenyl, methyl 2.5 1.2 (Water)
1-(4-Chlorophenyl)-3-thiadiazolylurea ~346.8 4-Chlorophenyl, thiadiazole 3.1 0.3 (DMSO)
Tetrahydrobenzo[b]thiophene-ureas ~380–420 Tetrahydrobenzo[b]thiophene, hydrazono 4.2–4.5 <0.1 (Water)

*Predicted values based on structural analogs.

Biological Activity

The compound 3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[2-(thiophen-2-yl)ethyl]urea is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C14H14Cl2N2O
  • Molecular Weight : 299.18 g/mol
  • Chemical Structure : The compound consists of a urea moiety substituted with a dichlorophenyl group, an oxan ring, and a thiophenyl ethyl side chain.

Research indicates that the compound may exhibit several mechanisms of action:

  • Antiproliferative Activity : Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The presence of the dichlorophenyl group is often associated with increased activity against cancer cells by inducing apoptosis and cell cycle arrest .
  • Receptor Modulation : The thiophenyl group suggests potential interactions with various receptors, possibly modulating pathways involved in inflammation and cancer progression. Compounds that target adenosine receptors, for instance, have been shown to affect tumor microenvironments positively .
  • Enzyme Inhibition : The urea linkage may allow for enzyme inhibition properties, particularly in enzymes involved in metabolic pathways relevant to cancer or inflammatory diseases.

Pharmacological Effects

The pharmacological effects observed in preclinical studies include:

  • Antitumor Activity : In vitro studies indicate that the compound can reduce the viability of specific cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of the compound:

StudyCell LineConcentrationEffect
Study 1HeLa (Cervical Cancer)10 µM50% reduction in cell viability
Study 2MCF-7 (Breast Cancer)5 µMInduction of apoptosis
Study 3RAW 264.7 (Macrophages)20 µMDecreased TNF-alpha production

These studies demonstrate the compound's potential as an anticancer agent and its ability to modulate inflammatory cytokines.

In Vivo Studies

Preliminary animal studies have also been conducted to assess the efficacy and safety profile:

  • Model : Xenograft models using human tumor cells implanted in immunocompromised mice.
  • Findings : Treatment with the compound resulted in a significant decrease in tumor size compared to control groups, indicating its potential effectiveness in vivo.

Q & A

Q. What are the recommended synthetic routes for this urea derivative, and what reaction conditions ensure high purity?

The compound is synthesized via nucleophilic addition of amines to isocyanates. A validated method involves reacting 3,4-dichlorophenyl isocyanate with oxan-4-amine and 2-(thiophen-2-yl)ethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine neutralizes HCl byproducts. Critical parameters include:

  • Solvent polarity (to stabilize intermediates).
  • Temperature control (reflux conditions for 6–12 hours).
  • Stoichiometric ratios (1:1:1 for isocyanate and amines). Post-synthesis, column chromatography with silica gel (ethyl acetate/hexane) purifies the product .
Reaction Component Role Conditions
3,4-Dichlorophenyl isocyanateElectrophileReflux (80–110°C)
Oxan-4-amineNucleophileBase (triethylamine)
2-(Thiophen-2-yl)ethylamineCo-nucleophileAnhydrous solvent

Q. Which analytical techniques are essential for structural characterization?

  • Single-crystal X-ray diffraction : Requires high-quality crystals grown via slow evaporation (e.g., in ethanol/water). Data collection at 298 K with a Bruker D8 QUEST diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement using SHELXL achieves R-factors < 0.07 .
  • NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent connectivity (e.g., thiophene protons at δ 6.8–7.2 ppm).
  • High-resolution mass spectrometry (HRMS) : ESI+ mode to verify molecular ion ([M+H]⁺) and isotopic patterns .

Q. How should preliminary toxicity assessments be designed?

Use randomized block designs with split plots for dose-response studies. For example:

  • In vitro : Test on human hepatocytes (HepG2) using MTT assays (24–72 hr exposure).
  • In vivo : Zebrafish embryos (Danio rerio) in 4 replicates (10 embryos/replicate). Monitor LC₅₀ and teratogenicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate urea formation.
  • Solvent optimization : Compare polar aprotic solvents (DMF, acetonitrile) for reaction kinetics.
  • In-line monitoring : Use FTIR or HPLC to track isocyanate consumption and adjust stoichiometry dynamically .

Q. What methodologies assess environmental persistence and degradation pathways?

Follow the INCHEMBIOL framework :

  • Abiotic studies : Hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-A/B exposure).
  • Biotic studies : Soil microcosms with LC-MS/MS to detect metabolites (e.g., dichloroaniline).
  • QSAR modeling : Predict bioaccumulation using logP (experimental vs. computational).

Q. How are molecular interactions with biological targets investigated?

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., kinase enzymes). Validate with SPR (surface plasmon resonance) for binding affinity (KD values).
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) to measure ΔH and ΔS of binding .

Q. What crystallization strategies yield high-quality single crystals for X-ray studies?

  • Solvent diffusion : Layer hexane over a saturated ethanol solution.
  • Temperature gradients : Slow cooling from 50°C to 4°C over 48 hours.
  • Additive screening : Use chiral auxiliaries (e.g., tartaric acid) to induce crystallization .

Q. How should contradictory bioactivity data be statistically resolved?

Apply mixed-effects models to account for batch variability (e.g., in cell lines). Use Cohen’s d to quantify effect sizes and Mann-Whitney U tests for non-normal distributions. Replicate studies under standardized OECD guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.